molecular formula C9H10O3 B3048420 Phenyl 2-methoxyacetate CAS No. 16839-92-2

Phenyl 2-methoxyacetate

Cat. No.: B3048420
CAS No.: 16839-92-2
M. Wt: 166.17 g/mol
InChI Key: RRGKOFFIQZTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-methoxyacetate (CAS RN: 613-70-7) is a chemical compound with the molecular formula C9H10O3 and an average molecular mass of 166.17 g/mol . It is also known under several synonyms, including guaiacol acetate and o-methoxyphenyl acetate . As a phenyl ester derivative featuring a methoxyacetate functional group, this compound serves as a valuable building block and reference standard in organic synthesis and medicinal chemistry research. The methoxy group is a prevalent pharmacophore in drug discovery, known to influence a compound's binding affinity, metabolic stability, and electronic properties . It can act as a hydrogen bond acceptor, participate in van der Waals interactions, and serve as a stereocentre-controlling element in target engagement . Researchers utilize this compound in the development of structure-activity relationships (SAR), particularly in projects investigating ester and ether functionalities. This product is intended for research and development purposes in a laboratory setting only. It is not classified as a drug, cosmetic, or for any form of personal, human, or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGKOFFIQZTPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337417
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-92-2
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Esterification and Related Preparations

Direct esterification remains a fundamental approach for the synthesis of Phenyl 2-methoxyacetate, encompassing both traditional acid-catalyzed reactions and couplings involving more reactive acyl halides.

The classical Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for ester synthesis. wikipedia.org In the context of this compound, this would involve the reaction of methoxyacetic acid with phenol (B47542). However, the direct esterification of phenols using the Fischer method is often inefficient. chemistrysteps.comlibretexts.org The lower nucleophilicity of the phenol oxygen, due to the delocalization of its lone pairs into the aromatic ring, makes it less reactive compared to aliphatic alcohols, especially under acidic conditions. chemistrysteps.com

To overcome these limitations, alternative methods have been developed. One such method involves the use of a SiO2–SO3H amorphous catalyst, which has been shown to be effective in catalyzing the esterification of carboxylic acids with phenol. sci-hub.se This solid acid catalyst can facilitate the reaction between methoxyacetic acid and phenol, potentially offering higher yields and easier workup compared to traditional mineral acid catalysts. sci-hub.se The reaction can be performed under conventional heating or microwave irradiation, with the latter often providing higher yields. sci-hub.se

Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly suitable for acid-sensitive substrates. commonorganicchemistry.com

A more efficient and common method for the synthesis of phenyl esters involves the reaction of phenol with an acyl halide, such as methoxyacetyl chloride. libretexts.org This reaction is typically faster and proceeds under milder conditions than direct esterification. The reaction between phenol and methoxyacetyl chloride, often carried out in the presence of a base like pyridine, can produce this compound in high yield. The base serves to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org

In some cases, to enhance the reaction rate, phenol is first converted to its more nucleophilic conjugate base, sodium phenoxide, by treatment with sodium hydroxide (B78521). libretexts.org The resulting phenoxide ion reacts more readily with the acyl chloride. libretexts.org

The required methoxyacetyl chloride is typically prepared by treating methoxyacetic acid with a chlorinating agent like thionyl chloride.

Conventional Esterification Pathways

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers powerful and versatile strategies for the formation of C-O bonds, including those in esters like this compound. These methods often provide access to the target molecule under milder conditions and with greater functional group tolerance.

While not a direct synthesis of this compound, the study of transition metal-catalyzed C-O bond cleavage in esters is crucial for understanding the stability and potential side reactions during metal-catalyzed synthesis. Transition metals can mediate the cleavage of C-C single bonds, a process that has been utilized in total synthesis. nih.govrsc.org This reactivity highlights the potential for transition metal complexes to interact with and cleave bonds within the ester functionality itself under certain conditions. For instance, research has shown that transition metals can participate in single electron transfer events, leading to the formation of radical intermediates that can undergo further reactions. nih.gov Understanding these pathways is essential for designing selective metal-catalyzed esterification reactions.

Copper(II) acetate (B1210297) has emerged as a versatile catalyst in organic synthesis, particularly in oxidative coupling reactions. The Chan-Lam coupling, which uses stoichiometric copper(II) acetate to cross-couple aryl boronic acids with phenols, is a significant method for forming aryl ethers. nsf.gov This methodology has been expanded to include catalytic amounts of copper with various oxidants. nsf.gov

Copper-catalyzed oxidative esterification provides a direct route to esters. For example, copper(II) can catalyze the cross-dehydrogenative coupling (CDC) of aldehydes with alkylbenzenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield benzylic esters. organic-chemistry.orgorganic-chemistry.org While not a direct synthesis of this compound, the underlying principles of copper-mediated C-O bond formation are relevant.

More directly applicable is the copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes with carboxylic acids to produce allylic esters. nih.gov Mechanistic studies indicate that the resting state of the catalyst can be a copper(II)-carboxylate complex. nih.gov Furthermore, copper(II) acetate-promoted N-arylation of imides with aryl boronic acids is a well-established method, showcasing the ability of Cu(II) to facilitate the formation of bonds between aromatic rings and heteroatoms. organic-chemistry.org The synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates also highlights the utility of copper catalysts in forming new bonds adjacent to an acetate moiety. beilstein-journals.org These examples underscore the potential for developing a copper-catalyzed synthesis of this compound from phenol and a suitable methoxyacetyl precursor.

Table 1: Copper-Catalyzed Oxidative Coupling Reactions

ReactantsCatalyst/OxidantProduct TypeReference
Aldehydes and AlkylbenzenesCopper(II) acetate / TBHPBenzylic Esters organic-chemistry.org
Aryl Boronic Acids and PhenolsCopper(II) acetateAryl Ethers nsf.gov
Alkanes and Carboxylic AcidsCopper(I) or Copper(II) complexes / OxidantAllylic Esters nih.gov
Imides and Aryl Boronic AcidsCopper(II) acetateN-Aryl Imides organic-chemistry.org
Enol Acetates and H-PhosphonatesCopper(II) sulfateβ-Ketophosphonates beilstein-journals.org

Fischer carbene complexes, particularly those of chromium, are powerful reagents in organic synthesis for the construction of aromatic systems. researchgate.net The Dötz benzannulation reaction, involving the reaction of a chromium carbene complex with an alkyne, is a well-known method for synthesizing substituted aromatic rings. researchgate.netorgsyn.org While this reaction typically builds the aromatic ring itself, the principles of carbene reactivity can be applied to the synthesis of phenyl derivatives.

Chromium carbene complexes can react with various nucleophiles. For instance, the reaction of pentacarbonyl[phenyl(methoxy)carbene]chromium with alkynes in the presence of acetic anhydride (B1165640) and triethylamine (B128534) can lead to the formation of substituted naphthalenediol derivatives. orgsyn.org This demonstrates the incorporation of an acetate group during a chromium carbene-mediated transformation.

Furthermore, the synthesis of various phenyl and other aryl carbene complexes has been achieved through cross-coupling reactions, indicating the versatility of these complexes in constructing molecules with specific aryl groups. researchgate.net While a direct synthesis of this compound using a chromium carbene complex has not been explicitly detailed in the provided context, the reactivity patterns of these complexes suggest potential synthetic routes. For example, a chromium carbene could potentially react with a suitable precursor to introduce the methoxyacetyl group onto a phenyl ring, or a phenyl-containing carbene could react with a methoxyacetate (B1198184) source.

Copper(II) Acetate-Mediated Oxidative Synthesis Mechanisms

Biocatalytic and Enzymatic Syntheses

The use of enzymes in the synthesis of this compound and its precursors offers significant advantages in terms of selectivity and sustainability. Biocatalytic methods, including reactions mediated by acyltransferases and lipases, provide powerful tools for creating and modifying these chemical structures.

Acyltransferase-Mediated Acylation Reactions

Acyltransferases (ATs) are enzymes that catalyze the transfer of an acyl group. While not typically used for the direct synthesis of this compound itself, research into their activity with related substrates provides crucial insights into biocatalytic acylation. Specifically, the acyltransferase from Pseudomonas protegens (PpATase) has been a key subject of these studies. It naturally catalyzes a Friedel-Crafts-type C-acylation of phenolic compounds. nih.gov

The wild-type acyltransferase from P. protegens (PpATase) displays a limited substrate scope. It is capable of transferring short-chain acyl groups, such as acetyl and propionyl moieties, to resorcinol-derived phenolic acceptors. rsc.orgunimi.it However, it shows no activity towards simpler phenols or with bulkier acyl donors like this compound. rsc.orgunimi.it The native enzyme requires the acceptor to have at least two hydroxyl groups in a 1,3-position, rendering simple phenol an unsuitable substrate. nih.govrsc.org

To overcome these limitations, rational protein engineering has been successfully applied. The residue F148 in the active site was identified as a critical determinant of acyl donor selectivity. rsc.org By mutating this phenylalanine to a smaller amino acid, such as valine, the F148V variant was created. This single-point mutation expands the binding pocket, enabling the enzyme to accommodate sterically larger acyl donors. rsc.orgunimi.it

Notably, the engineered PpATase F148V variant successfully utilizes this compound as an acyl donor for the acylation of resorcinol (B1680541), achieving complete conversion within 24 hours at a 10 mmol substrate concentration. rsc.orgunimi.it This demonstrates the power of enzyme engineering to broaden the synthetic utility of acyltransferases to include previously inaccessible substrates.

Table 1: Acyl Donor Scope of Wild-Type PpATase vs. Engineered F148V Variant This interactive table summarizes the conversion percentages for the acylation of resorcinol with various acyl donors, highlighting the expanded capability of the F148V mutant.

Structural and mechanistic studies have elucidated the catalytic action of PpATase. The enzyme is a multicomponent complex, but only the PhlC subunit is directly involved in the acyl transfer. nih.gov The catalytic mechanism proceeds via a classic two-step ping-pong process involving an acyl-enzyme intermediate. rsc.org

Enzyme Acylation: An acyl group from a donor molecule is transferred to a key cysteine residue, Cys88, in the active site of the PhlC subunit, forming a covalent thioester intermediate. nih.govrsc.org

Deacylation: The acyl group is then transferred from Cys88 to the carbon atom of the phenolic acceptor substrate, completing the C-acylation reaction. rsc.org

Quantum chemical calculations have supported this mechanism, detailing the energy profile of the reaction. rsc.org The crystal structure of PpATase revealed that the active site is located within a tunnel. In the wild-type enzyme, the bulky side chain of the F148 residue restricts the size of the acyl donor that can enter this tunnel and bind correctly for catalysis. rsc.orgunimi.it The F148V mutation alleviates this steric hindrance, creating a larger cavity that allows bulkier substrates, such as the methoxyacetyl group of this compound, to access the catalytic Cys88 residue. rsc.org

Substrate Scope and Enzyme Engineering Studies

Lipase-Catalyzed Resolution of Chiral Amines using Methoxyacetate Donors

While not a synthesis of this compound, a significant application of its structural motif is found in the use of methoxyacetate esters as acyl donors for the kinetic resolution of chiral amines. This process is widely catalyzed by lipases, particularly Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435. researchgate.netd-nb.info

In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic amine at a much higher rate than the other. Methoxyacetate esters, such as ethyl methoxyacetate and isopropyl methoxyacetate, are exceptionally effective acyl donors for this purpose. researchgate.netbme.hu The presence of the β-oxygen atom in the methoxyacetyl group is reported to accelerate the acylation rate by up to 200-fold compared to esters like methyl butyrate. d-nb.info This rate enhancement is attributed to a favorable interaction between the ether oxygen and the amine's nitrogen atom within the enzyme's active site. rsc.org

This method allows for the separation of the resulting amide from the unreacted amine enantiomer, providing access to both enantiopure amine and amide. researchgate.net The efficiency of this reaction has led to its application on an industrial scale for the production of valuable chiral amines. researchgate.net Dynamic kinetic resolution (DKR) protocols, which combine enzymatic acylation with a metal-based racemization catalyst, have also been developed using methoxyacetate donors to convert the entire racemic starting material into a single enantiomer of the product amide with high yield and enantiomeric excess. diva-portal.orgscispace.comorganic-chemistry.org

Cascade Reactions for Amide Formation (e.g., Amine Transaminase/Acyl Transferase)

Cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a highly efficient synthetic strategy. A notable example involves the combination of an amine transaminase (ATA) with an acyltransferase from Mycobacterium smegmatis (MsAcT) to synthesize amides directly from aldehydes or ketones. rsc.orgrsc.orgresearchgate.net

In this cascade:

An amine transaminase converts a ketone or aldehyde into a chiral or achiral amine, using an amine donor like L-alanine.

The acyltransferase MsAcT then acylates the newly formed amine.

This second step is crucial as it consumes the amine product, shifting the equilibrium of the initial transamination reaction forward to achieve high conversion. unimi.it Researchers have successfully demonstrated this cascade for the synthesis of N-benzyl-2-methoxyacetamide from benzaldehyde. By using methyl methoxyacetate as the acyl donor for the MsAcT-catalyzed step, conversions of up to 97% were achieved in an aqueous solution. rsc.orgrsc.orgresearchgate.net This system highlights the utility of methoxyacetate donors in sophisticated, multi-enzyme biocatalytic pathways for efficient amide bond formation. unimi.it

Chiral Synthesis and Stereoselective Routes

The creation of specific stereoisomers of α-alkoxy esters, the class of compounds to which this compound belongs, often requires advanced stereoselective synthetic methods. While specific routes to chiral this compound are not widely documented, general strategies for the asymmetric synthesis of α-alkoxy esters provide a clear framework.

One powerful method is the Ireland-Claisen rearrangement of allyl α-alkoxy esters. This nih.govnih.gov-sigmatropic rearrangement proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. Crucially, the stereochemical outcome of the reaction can be controlled by the conditions used for enolate formation. A systematic investigation revealed that using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in toluene (B28343) consistently leads to products derived from a Z-enolate, affording high diastereoselectivity through a chelation-controlled mechanism. acs.org In contrast, using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) can overcome chelation control, leading to the opposite diastereomer. acs.org This stereodivergent capability allows for selective access to different product isomers from the same starting material.

Another approach involves the silver-catalyzed addition of carboxylic acids to ynol ethers . This method produces (Z)-α-alkoxy enol esters with excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov The reaction proceeds via a trans-addition mechanism and is compatible with a wide range of functional groups. The resulting enol esters can be valuable intermediates for further transformations.

Additionally, diastereoselective aldol-type reactions between ester enolates and chiral α-alkoxy aldehydes have been employed to synthesize α-methylene-β-hydroxy-γ-alkoxy esters with a high degree of stereocontrol. researchgate.netacs.org The stereoselectivity in these reactions is influenced by the geometry of the enolate and the nature of the catalyst and solvent.

Table of Mentioned Compounds

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of enantiomerically pure compounds from a racemic mixture, offering a theoretical maximum yield of 100%. This is achieved by combining a kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. In the context of the methoxyacetate group, chemoenzymatic DKR protocols frequently employ methoxyacetate esters as efficient acylating agents for the resolution of racemic alcohols and amines. google.com

These processes typically involve a lipase for the enantioselective acylation step and a metal catalyst for the racemization of the unreacted substrate. google.com For instance, the DKR of racemic 1-phenylethylamine (B125046) can be effectively carried out using ethyl 2-methoxyacetate as the acyl donor. organic-chemistry.org In one such system, a palladium catalyst co-immobilized with Candida antarctica lipase B (CALB) facilitates the reaction, producing the corresponding (R)-amide in excellent yield and enantiomeric excess. organic-chemistry.org This highlights a practical route to chiral amides where the methoxyacetyl group is incorporated with high stereocontrol. The choice of acyl donor is critical, and methoxyacetates have proven to be highly effective in these enzymatic resolutions. google.comgoogle.com

Research has demonstrated the successful application of this strategy across various substrates and catalytic systems, establishing it as a reliable method for producing valuable chiral building blocks. google.comorganic-chemistry.org

Table 1: Examples of Chemoenzymatic Dynamic Kinetic Resolution Using Methoxyacetate Acyl Donors

Racemic SubstrateCatalyst SystemAcyl DonorProductYield (%)Enantiomeric Excess (ee %)Reference
1-PhenylethylaminePd/CALB CompositeEthyl methoxyacetate(R)-N-(1-Phenylethyl)-2-methoxyacetamide9999 organic-chemistry.org
1-PhenylethylamineNovozym-435 & Pd CatalystEthyl 2-methoxyacetate(R)-N-(1-Phenylethyl)-2-methoxyacetamide-99 (at 25% conversion) google.com
Primary Benzylic AminesPd⁰-AmP-MCF & Novozyme-435Isopropyl methoxyacetate(R)-AmidesHighExcellent organic-chemistry.org

Diastereoselective Reactions Involving Methoxyacetate Intermediates

The methoxyacetate group can serve as a directing group or a crucial component in diastereoselective reactions, where it influences the stereochemical outcome of a reaction at a new stereocenter. The steric and electronic properties of the methoxyacetoxy group can create a biased environment that favors the formation of one diastereomer over others.

A notable example is found in diastereoselective aldol (B89426) reactions. In the synthesis of a fragment of 24-demethylbafilomycin C1, the reaction of a chiral ethyl ketone boron enolate with a chiral aldehyde substituted with a methoxyacetoxy group at C15 proceeded with high diastereoselectivity. orgsyn.org The study reported an 83:17 diastereomeric ratio for the syn aldol product, demonstrating the influence of the C15 methoxyacetoxy substituent on the stereochemical course of the C17-C18 bond formation. orgsyn.org

Another powerful application is in the synthesis of β-lactams through the condensation of ester enolates with imines. Research has shown that the diastereoselectivity of the addition of α-alkoxyacetate enolates to a chiral imine can be controlled by the choice of the enolate's counterion. epo.org For instance, the titanium enolate of a methoxyacetate derivative adds to an imine to provide the (3R,4S)-3-alkoxyazetidin-2-one isomer exclusively. In contrast, using the zinc enolate of a related phenoxyacetate (B1228835) under similar conditions predominantly yields the (3R,4R)-isomer. epo.org This switch in diastereoselectivity highlights the subtle but powerful role the methoxyacetate-derived enolate plays in controlling molecular architecture. Furthermore, the condensation of chlorotitanium enolates of methyl methoxyacetate with aldimines has been utilized as a route to α-oxy-β-amino esters. colab.ws

Table 2: Diastereoselective Reactions Guided by Methoxyacetate Intermediates

Reaction TypeMethoxyacetate IntermediateReactantsKey ConditionsDiastereomeric Ratio (dr)Product ClassReference
Aldol ReactionAldehyde with C15 methoxyacetoxy groupChiral aldehyde, Chiral ethyl ketone boron enolate-83:17Polyketide fragment orgsyn.org
Enolate-Imine CondensationTitanium enolate of methoxyacetateChiral imine, MethoxyacetateTitanium enolateExclusive formation of one diastereomer(3R,4S)-β-Lactam epo.org
Enolate-Imine CondensationZinc enolate of t-butyl phenoxyacetateChiral imine, t-Butyl phenoxyacetateZinc enolatePredominant formation of one diastereomer(3R,4R)-β-Lactam epo.org

Synthesis of Structurally Related Derivatives and Analogs

The fundamental this compound structure is a starting point for a wide array of chemical derivatives. Synthetic efforts focus on modifying both the phenyl ring and the methoxyacetate portion to access novel compounds with diverse properties.

Preparation of Substituted this compound Frameworks

The synthesis of this compound derivatives bearing substituents on the aromatic ring can be achieved through standard esterification protocols. The most direct method involves the reaction of a substituted phenol with an activated form of methoxyacetic acid, such as methoxyacetyl chloride. This acylation is typically performed in the presence of a base to neutralize the HCl byproduct. youtube.com

A highly efficient method for this transformation is phase-transfer catalysis (PTC). This technique facilitates the reaction between a substituted phenoxide anion (in the aqueous phase) and methoxyacetyl chloride (in the organic phase) using a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. lew.ro This approach offers high yields, rapid reaction times, and does not require strictly anhydrous conditions. lew.ro

Alternatively, direct esterification of substituted phenols with methoxyacetic acid is possible using a strong acid catalyst (e.g., sulfuric acid) and an organic solvent that forms an azeotrope with water, such as toluene, to drive the reaction to completion by removing water. google.com The reaction can be further pushed towards the product by the subsequent addition of methoxyacetic anhydride. google.com These methods provide robust and versatile access to a wide range of substituted this compound frameworks, allowing for systematic studies of structure-activity relationships in various applications.

Table 3: General Methods for Synthesizing Substituted Phenyl 2-Methoxyacetates

MethodKey ReagentsConditionsAdvantagesReference
Acylation with Acid ChlorideSubstituted Phenol, Methoxyacetyl Chloride, BaseStandard organic solventHigh reactivity, widely applicable youtube.com
Phase-Transfer Catalysis (PTC)Substituted Phenol, Methoxyacetyl Chloride, NaOH (aq), PTC catalystBiphasic system (e.g., Dichloromethane/Water)High yield, fast, mild conditions, no anhydrous requirement lew.ro
Direct Acid-Catalyzed EsterificationSubstituted Phenol, Methoxyacetic Acid, Strong Acid CatalystAzeotropic removal of water (e.g., with toluene)Uses carboxylic acid directly google.com

Elaboration of the Methoxyacetate Moiety into Heterocyclic Compounds

The methoxyacetate unit can be a key structural element in the synthesis of heterocyclic compounds. Through intramolecular cyclization reactions, the atoms of the aryl methoxyacetate scaffold can be rearranged and incorporated into new ring systems.

One strategy involves the conversion of the methoxyacetate into a more reactive intermediate. For example, a 2-(aryl-methoxy)phenyl derivative can be elaborated into a carboxylic acid and then a diazoketone. Treatment of this α-diazoketone with a rhodium(II) catalyst induces the formation of a rhodium carbenoid, which then undergoes intramolecular cyclization. The phenoxy oxygen attacks the carbenoid to form an oxonium ylide, which subsequently rearranges to yield a benzofuranone derivative. scielo.org.mx This process effectively uses the ether linkage of the precursor to construct the heterocyclic core. scielo.org.mx

Reactivity and Mechanistic Investigations

Hydrolytic Stability and Catalyzed Hydrolysis

The hydrolysis of phenyl 2-methoxyacetate, like other phenyl acetates, involves the cleavage of the ester bond. The stability of this ester and the mechanisms of its hydrolysis can be significantly influenced by reaction conditions and the presence of catalysts.

Kinetic studies are fundamental to understanding the mechanism of ester hydrolysis. The hydrolysis of phenyl esters is subject to catalysis under various conditions. For instance, the reaction of phenyl acetate (B1210297) with pyrazole (B372694) is catalyzed by general bases, and the corresponding Brønsted plot for this catalysis shows downward curvature. wisc.edu The rate of hydrolysis can be followed spectrophotometrically by monitoring the release of the corresponding phenol (B47542). wisc.edu

In studies of related esters, such as Z-substituted phenyl hydrogen maleates, the kinetic analysis revealed two distinct processes under certain conditions: the formation of an anhydride (B1165640) intermediate and the subsequent hydrolysis of that anhydride. researchgate.net Such detailed kinetic investigations, often complemented by theoretical studies, help to elucidate whether the reaction proceeds through a concerted mechanism or involves a tetrahedral intermediate. researchgate.net The hydrolysis of formamide, for example, has been shown to be subject to general catalysis in various buffer systems, including methoxyacetate (B1198184) buffers. researchgate.net

Metal ions, acting as Lewis acids, can significantly accelerate the hydrolysis of carboxyl acid derivatives. snu.ac.krresearchgate.net The Zn(II) complex of 1,5,9-triazacyclododecane (B1348401) (L) has been shown to be an effective catalyst for the hydrolysis of substituted phenyl acetates. snu.ac.krresearchgate.netnih.gov The catalytic mechanism involves the metal center coordinating to the carbonyl oxygen of the ester. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. snu.ac.krresearchgate.net

Kinetic data for the hydrolysis of various substituted phenyl acetates catalyzed by the Zn(II)-L complex indicate a significant rate enhancement compared to the spontaneous reaction. snu.ac.kr The catalytic activity is pH-dependent; for instance, in a study conducted between pH 7 and 8.6, the catalyzed rates were substantially greater than the spontaneous hydrolysis rate. snu.ac.kr The electrostatic interaction between the cationic metal center and the anionic hydroxide (B78521) ion is suggested to facilitate the attack of the hydroxide ion on the ester that is complexed to the metal. snu.ac.krresearchgate.net

Table 1: Second-Order Rate Constants for Hydrolysis of Substituted Phenyl Acetates Catalyzed by Zn(II)-L Complex at 25°C.
Substituted Phenyl AcetateCatalystpH RangeRate Enhancement Factor
p-Nitrophenyl acetateZn(II)-L7.0-8.6Significant
m-Nitrophenyl acetateZn(II)-L7.0-8.6Significant
Phenyl acetateZn(II)-L7.0-8.6Significant
p-Methylphenyl acetateZn(II)-L7.0-8.6Significant
Data derived from studies on substituted phenyl acetates, illustrating the general principle of Zn(II) complex catalysis. snu.ac.kr

Two primary mechanisms are typically considered for metal-catalyzed ester hydrolysis. One mechanism proposes that a metal-bound hydroxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. snu.ac.krresearchgate.net An alternative mechanism suggests that the ester first coordinates to the metal ion, and then external water or hydroxide ions act as the nucleophiles, attacking the activated ester. snu.ac.krresearchgate.net

For the hydrolysis of phenyl acetates catalyzed by the Zn(II) complex of 1,5,9-triazacyclododecane, kinetic evidence strongly supports the latter mechanism. snu.ac.krresearchgate.net The data are inconsistent with a mechanism where the metal-coordinated water or hydroxide is the primary nucleophile. snu.ac.krresearchgate.net Instead, the results favor a pathway where the ester binds to the zinc center, followed by nucleophilic attack from either a water molecule or a hydroxide ion from the surrounding medium at the now-activated carbonyl group. snu.ac.krresearchgate.net Isotope effect studies and Brønsted plots further suggest that in the rate-determining transition state, the C-O bond of the ester is not significantly cleaved during the attack by either water or hydroxide. snu.ac.krresearchgate.net

Role of Metal Complexes (e.g., Zinc(II)) in Accelerating Hydrolysis

Transformation of the Methoxyacetate Moiety

The methoxyacetate group can be transferred to other molecules through various enzymatic and chemical reactions.

The methoxyacetyl group is an effective acyl donor in enzymatic transacylation and amidation reactions. The acyl transferase from Mycobacterium smegmatis (MsAcT) is a notable enzyme that catalyzes trans-acylations in aqueous solutions, a challenging environment where hydrolysis is often a competing reaction. rsc.orgunimi.it This enzyme has been successfully used to amidate various amines using methoxyacetate esters as the acyl donor. unimi.itrsc.org

In one-pot cascade reactions, MsAcT can amidate an amine formed in a preceding step. For example, an amine transaminase can produce an amine from an aldehyde, which is then immediately acylated by MsAcT using methyl methoxyacetate. rsc.orgrsc.org This process has been used to synthesize a variety of amides, including N-benzyl-2-methoxyacetamide from benzaldehyde. rsc.org The use of methyl methoxyacetate as an acyl donor has been shown to be more efficient in some cases than methyl acetate, likely because it makes the amine a better competitor against water for the acyl group. rsc.org The utility of methoxyacetate esters extends to the kinetic resolution of chiral amines, where an enzyme selectively acylates one enantiomer. thieme-connect.deuniovi.es

Table 2: Enzymatic Amidation using Methyl Methoxyacetate as an Acyl Donor.
Starting Aldehyde/KetoneAmine FormedFinal Amide ProductConversion (%)
BenzaldehydeBenzylamineN-Benzyl-2-methoxyacetamide97
PhenylacetaldehydePhenylethylamineN-Phenylethyl-2-methoxyacetamide41
ButanalButylamineN-Butyl-2-methoxyacetamide14
HeptanalHeptylamineN-Heptyl-2-methoxyacetamide25
Data from a one-pot amine transaminase/acyl transferase cascade system. rsc.orgrsc.org

Oxidative deamination is a fundamental reaction in biochemistry and a useful transformation in synthetic chemistry, converting an amine group into a carbonyl or carboxyl group. wikipedia.orglibretexts.org This process typically occurs in the liver and kidneys, where amino acids are catabolized. wikipedia.orgjumedicine.com

In synthetic chemistry, novel catalytic systems have been developed to achieve this transformation under green conditions. A ruthenium pincer complex has been shown to catalyze the oxidative deamination of a wide range of primary amines to the corresponding carboxylates, using water as the oxidant and liberating hydrogen gas. acs.orgnih.gov This method avoids the need for stoichiometric or toxic oxidants. acs.orgnih.gov Notably, this reaction has been successfully applied to the synthesis of 2-methoxyacetate from 2-methoxyethylamine (B85606). In this specific transformation, using a 2.0 mol % catalyst loading, 2-methoxyethylamine was converted to 2-methoxyacetate with a quantitative yield. acs.org This demonstrates a direct synthetic route to the methoxyacetate moiety from an amino precursor. acs.org

Table 3: Ruthenium-Catalyzed Oxidative Deamination of Primary Amines to Carboxylates.
Primary Amine SubstrateCarboxylate ProductIsolated Yield (%)
n-ButylamineButyric acid95
n-OctylamineOctanoic acid96
cis-Myrtanylaminecis-Myrtanoic acid71
2-Methoxyethylamine2-Methoxyacetate100
Data from a study on catalytic oxidative deamination using a ruthenium pincer complex and water. acs.org

Transacylation and Amidation Reactions

Reactions Involving the Phenyl Substituent

The phenyl group of this compound can undergo several reactions, enabling the introduction of new functional groups and structural modifications.

Electrophilic Substitution and Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The methoxyacetate group influences the position of substitution. The hydroxyl group in phenols, a related class of compounds, is a strong activating group and directs incoming electrophiles to the ortho and para positions due to the delocalization of electron density into the aromatic ring. byjus.com This principle generally applies to substituted phenols as well. For instance, in the presence of a base, 2-naphthol (B1666908) can react with benzyl (B1604629) alcohol, which is oxidized in situ to benzaldehyde, leading to the formation of 1-benzylnaphthalen-2-ol. mdpi.com

Common electrophilic substitution reactions for phenols and their derivatives include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group at the ortho and para positions. byjus.com

Halogenation: Reaction with bromine in a solvent of low polarity can result in the formation of monobromophenols. byjus.com Using bromine water leads to the formation of a tribromophenol precipitate. byjus.com

Kolbe's Reaction: Phenoxide ions, formed by treating phenol with sodium hydroxide, react with a weak electrophile like carbon dioxide to yield ortho-hydroxybenzoic acid. byjus.com

Alkoxyalkylation: Phenols can be functionalized through alkoxyalkylation reactions. For example, the reaction of 2-naphthol with glyoxylic acid in the presence of a tert-butoxy (B1229062) carbamate (B1207046) or acetamide (B32628) catalyst can yield the methyl 2-methoxyacetate derivative. u-szeged.hu

The functionalization of the aromatic ring is a key strategy in synthetic chemistry. For example, the rhodium-catalyzed insertion of carbenoids into O-H bonds allows for the functionalization of alcohols under mild conditions, a technique applicable to complex molecules. nih.gov

Regioselective Glycosylation via Transient Masking Groups

Regioselective glycosylation is a crucial process in carbohydrate chemistry, enabling the specific attachment of sugar moieties to a molecule. This compound can be involved in such reactions, often employing transient masking groups to achieve selectivity. Phenylboronic acid is a notable transient masking group that can be used to protect certain hydroxyl groups, thereby directing glycosylation to a specific position. its.ac.idresearchgate.net This method has been successfully used for the regioselective glycosylation of unprotected methyl hexopyranosides. researchgate.net

In the synthesis of complex molecules like cardiotonic steroids, regioselective glycosylation is critical. For instance, to achieve selective glycosylation at the C3-position of certain steroids, a methoxyacetate (MAc) protecting group can be used, which is more labile than other protecting groups under both acidic and basic conditions. chemrxiv.org This strategy has been employed in the synthesis of rhodexin B. chemrxiv.org The use of boronic acid esters as traceless protecting groups has also been explored for the regioselective glycosylation of macrolides. nih.gov

Advanced Mechanistic Studies

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and developing new synthetic methodologies.

Identification and Characterization of Reaction Intermediates (e.g., Exo-metallacycles)

Reaction intermediates are transient species formed during a chemical reaction. allen.in In reactions involving metal catalysts, metallacycles are common intermediates. These can be classified as endo- or exo-metallacycles. The formation of these intermediates can influence the regioselectivity and outcome of a reaction. researchgate.net For example, in palladium-catalyzed C-H functionalization, the formation of a five- or six-membered metallacycle is often favored. researchgate.net

The study of reaction intermediates can be challenging due to their transient nature. However, techniques like spectroscopy and trapping experiments can provide evidence for their existence. allen.in In the context of glycosylation, oxycarbenium ions are key intermediates formed upon activation of a glycosyl donor. clockss.org Rhodium(II) acetate-catalyzed reactions of phenyl- and styryldiazoacetates with aldehydes, ketones, or imines proceed through carbonyl ylide intermediates to form epoxides and aziridines stereospecifically. organic-chemistry.org

Computational Probing of Transition States and Energy Barriers

Computational chemistry provides powerful tools for investigating reaction mechanisms, including the characterization of transition states and the calculation of energy barriers. Density Functional Theory (DFT) is a widely used method for these studies. researchgate.netresearchgate.net For instance, DFT calculations can be used to predict the regioselectivity of electrophilic substitutions and to study the stability of reaction intermediates. vulcanchem.com

Theoretical studies on the hydrolysis of phenyl esters have been conducted to understand the reaction mechanism and the structure of the transition state. researchgate.net These studies can help to determine whether a reaction proceeds through a concerted mechanism or involves a tetrahedral intermediate. researchgate.net For the methoxyaminolysis of phenyl acetate, computational studies can help elucidate the nature of the proton transfer in the transition state. wisc.edu The energy barrier for a reaction can be determined by locating the transition state on the potential energy surface, which is a first-order saddle point. github.io

Table 1: Computational Methods in Reactivity Studies
Computational MethodApplicationKey Findings/InsightsReference
Density Functional Theory (DFT)Investigating reaction mechanisms of ester hydrolysis and aminolysis.Provides information on transition state structures and energy barriers, helping to distinguish between concerted and stepwise mechanisms. researchgate.net
DFT (B3LYP/6-311+G*)Studying the hydrolysis of Z-substituted phenyl hydrogen maleates.A tetrahedral intermediate could not be located, suggesting an enforced concerted mechanism. researchgate.net
Ab initio molecular orbital methodsCalculating potential energy surfaces for proton transfers.Provides insights into the energy barriers for proton transfer in hydrogen-bonded systems. researchgate.net
DFTAssessing regioselectivity of boronic acid ester formation in glycosylation.Predicts the most thermodynamically stable boronate, guiding regioselective reactions. nih.gov

Influence of Solvent Systems and pH on Reaction Pathways

The solvent and pH can have a significant impact on the rate and mechanism of a reaction. For nucleophilic substitution reactions, the polarity of the solvent can influence whether the reaction proceeds via an SN1 or SN2 mechanism. fud.edu.ng Generally, polar solvents tend to stabilize charged intermediates and transition states, which can accelerate reactions that involve the formation of such species. fud.edu.ng

The pH of the reaction medium is particularly important for reactions involving acidic or basic species. For example, the hydrolysis of esters can be catalyzed by both acids and bases. The rate of hydrolysis of phenyl acetates catalyzed by a zinc(II) complex shows a clear dependence on pH, indicating the involvement of hydroxide ions in the reaction mechanism. researchgate.net In enzymatic reactions, pH can affect the ionization state of amino acid residues in the active site, which in turn influences the enzyme's catalytic activity. For instance, lipase-catalyzed reactions often require precise pH control to achieve high enantioselectivity. The homolysis rate constants of certain alkoxyamines are also significantly influenced by pH. acs.org

Table 2: Influence of Solvent and pH on Reactions
FactorEffect on ReactionExampleReference
Solvent PolarityCan alter reaction mechanism (e.g., SN1 vs. SN2) and reaction rates.Increasing solvent polarity can increase the activation energy for SN2 reactions and decrease it for SN1 reactions. fud.edu.ng
pHAffects the rate of acid- or base-catalyzed reactions and the activity of enzymes.The hydrolysis of phenyl acetates catalyzed by a Zn(II) complex is pH-dependent. researchgate.net
pHInfluences the homolysis rate of alkoxyamines.The homolysis rate constant (kd) can be up to 15-fold higher in basic conditions compared to acidic solutions. acs.org
SolventAffects the enantioselectivity of lipase-catalyzed resolutions.The choice of solvent, along with the acyl donor, is crucial for achieving high enantiomeric excess in the resolution of amines. utupub.fi

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Phenyl 2-methoxyacetate exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The methoxy (B1213986) group protons give rise to a sharp singlet, while the methylene (B1212753) protons of the acetate (B1210297) moiety also produce a singlet.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methylene carbon. The chemical shifts of these carbons are indicative of their electronic environments.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H~7.2-7.4 (m)~121-150
OCH₃~3.4 (s)~59
CH₂~4.2 (s)~68
C=O-~170

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Heteronuclear Correlation (HETCOR) spectroscopy is a two-dimensional NMR technique that establishes correlations between directly bonded heteronuclei, most commonly ¹H and ¹³C. nanalysis.com This experiment is invaluable for definitively assigning proton and carbon signals that are directly attached to each other. nanalysis.comslideshare.net In the HETCOR spectrum of this compound, cross-peaks would be observed between the proton signal of the methoxy group and the corresponding methoxy carbon signal. nanalysis.com Similarly, a correlation would be seen between the methylene proton signal and the methylene carbon signal. nanalysis.com The aromatic protons would also show correlations to their directly attached carbon atoms within the phenyl ring. nanalysis.com This technique removes any ambiguity in the assignment of the ¹H and ¹³C NMR spectra.

While this compound itself is not chiral, the principles of using chiral auxiliaries in NMR spectroscopy for determining the absolute configuration of chiral molecules are highly relevant in the broader context of ester chemistry. Methods like the advanced Mosher's method utilize chiral derivatizing agents, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to convert a chiral alcohol into a mixture of diastereomeric esters. The differing spatial arrangements of the phenyl group in these diastereomers cause measurable differences in the chemical shifts (the anisotropy effect) of nearby protons in the original alcohol moiety. mdpi.comtcichemicals.com By analyzing these chemical shift differences (Δδ values), the absolute configuration of the alcohol can be determined. tcichemicals.com For instance, chiral reagents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are used to esterify racemic alcohols, and the resulting diastereomers can be analyzed by ¹H NMR to determine the absolute configuration based on the diamagnetic anisotropy effect of the naphthyl group. mdpi.comresearchgate.net

Heteronuclear Correlation (HETCOR) Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. nih.gov Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a characteristic pattern. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and confirm its structure. For this compound, key fragments would likely arise from the cleavage of the ester bond and fragmentation of the phenyl and methoxyacetate (B1198184) moieties.

Table 2: Potential Key Fragments in the GC-MS of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)
107[C₇H₇O]⁺ (Phenoxycarbonyl or hydroxytropylium ion)
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl cation)
73[CH₃OCH₂CO]⁺ (Methoxyacetyl cation)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. rsc.org In ESI-MS, a sample solution is sprayed into the mass spectrometer, generating charged droplets from which ions are desolvated and analyzed. For this compound, ESI would typically produce a protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. doi.org By comparing the experimentally measured exact mass with the calculated mass for a given chemical formula, the molecular formula of this compound can be unequivocally confirmed. doi.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass Observed Exact Mass
[C₁₀H₁₂O₃+H]⁺181.0865Typically within a few ppm of the calculated value
[C₁₀H₁₂O₃+Na]⁺203.0684Typically within a few ppm of the calculated value

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key vibrational modes for this compound can be predicted based on established correlation tables. The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. The presence of the aromatic phenyl ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ (around 3100-3010 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group would appear in the 2950-2850 cm⁻¹ range.

A detailed assignment of the predicted vibrational frequencies for this compound is presented in the table below.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Phenyl Ring=C-H Stretch3100 - 3010Medium
Methoxy GroupC-H Stretch2950 - 2850Medium to Strong
EsterC=O Stretch1750 - 1735Strong
Phenyl RingC=C Stretch1600 - 1450Medium to Weak
Ester & EtherC-O Stretch1300 - 1000Strong
Phenyl RingC-H Out-of-plane Bend900 - 675Strong

This table is based on established infrared spectroscopy correlation data. udel.eduucla.eduscribd.comlibretexts.orgmsu.edulibretexts.org

X-ray Crystallography for Three-Dimensional Structure Determination

Should single crystals of this compound be obtained, they would be subjected to X-ray diffraction analysis. This would involve mounting a suitable crystal on a diffractometer and bombarding it with a beam of X-rays. The resulting diffraction pattern, consisting of a set of reflections of varying intensities, would be collected.

The crystal system, space group, and unit cell dimensions would be determined from the diffraction data. For analogous aromatic esters, a monoclinic or orthorhombic crystal system is common. vulcanchem.comtubitak.gov.trbirzeit.eduresearchgate.netresearchgate.netdatadryad.orgnih.govunion.edu The collected data would then be used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement using least-squares methods. This refinement process would yield the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, within the crystal lattice.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Both thin-layer chromatography and high-performance liquid chromatography are routinely employed for the analysis of this compound.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis and purity monitoring. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of non-polar and polar organic solvents as the mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The Rf value is dependent on the specific solvent system used. For a compound like this compound, a mixture of hexane (B92381) and ethyl acetate would be a suitable mobile phase. In a patent describing the TLC of a structurally related compound, (hydroxy-4-phenyl)-2-methoxyacetophenone, a benzene (B151609)/methanol (B129727) (90/10) mixture was used, yielding an Rf of 0.15. google.com For this compound, varying the polarity of the mobile phase would allow for the optimization of the Rf value to be in the ideal range of 0.3-0.7 for good separation. Visualization of the spot can be achieved under UV light (254 nm) due to the aromatic phenyl group, or by using chemical staining agents. google.comorgsyn.orgnih.gov

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (example) Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm) or staining
Expected Rf Dependent on the exact mobile phase composition

This table outlines a typical TLC setup for a compound like this compound. google.comorgsyn.orgnih.goviitg.ac.inlibretexts.orglibretexts.orgsigmaaldrich.com

High-performance liquid chromatography (HPLC) is a highly efficient and quantitative analytical technique. For the analysis of this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.

A study on a similar compound, 2-Phenylethyl methoxyacetate, utilized a Newcrom R1 column (a type of reversed-phase column) with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, a C18 column with a mobile phase of acetonitrile and water, or methanol and water, would provide good separation. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve a suitable retention time and resolution from any impurities. Detection is typically performed using a UV detector, set at a wavelength where the phenyl group shows strong absorbance (around 254 nm). chromatographyonline.comd-nb.infonacalai.comrsc.orghplc.euchromatographyonline.comosaka-soda.co.jpuv.es The retention time of this compound would be a characteristic parameter under specific HPLC conditions. In a study involving the enzymatic conversion of this compound, HPLC was used to monitor the reaction, indicating that a robust analytical method is available for this compound. vulcanchem.comrsc.orgacs.org

Parameter Description
Stationary Phase C18-bonded silica column (e.g., 5 µm particle size)
Mobile Phase Acetonitrile:Water or Methanol:Water mixture
Detection UV at 254 nm
Elution Mode Isocratic or Gradient

This table describes a standard HPLC method for the analysis of this compound. sielc.comchromatographyonline.comd-nb.infonacalai.comrsc.orghplc.euchromatographyonline.comosaka-soda.co.jpuv.esorganica1.org

Computational and Theoretical Chemistry Studies

In Silico Approaches for Chemical Space Exploration

In modern chemical research, in silico approaches, which involve computer-based simulations and modeling, are indispensable for exploring the vastness of chemical space. These computational methods allow for the rapid screening of virtual compounds, prediction of their properties, and the rational design of molecules with desired characteristics, thereby accelerating the discovery and development process. For a compound such as Phenyl 2-methoxyacetate and its derivatives, these theoretical studies provide profound insights into molecular behavior and interactions, guiding further experimental work.

Computer-Aided Molecular Design (CAMD) represents a paradigm shift in the creation of novel chemicals, functioning as a reverse engineering approach where desired properties are defined first to guide the generation of corresponding molecular structures. mdpi.com This methodology systematically combines structural fragments to build high-performance molecules, relying on property prediction models like those based on group contribution (GC) methods or topological indices. mdpi.comresearchgate.net

A powerful subset of CAMD is de novo molecular design, where algorithms construct novel molecular structures from scratch, often inspired by a known active template. researchgate.net These intelligent algorithms can be guided by principles of molecular similarity or machine learning models to explore chemical space and identify promising candidates. nih.gov This approach integrates automated, rule-based molecule construction with machine learning and experimental validation in a rapid design-make-test-analyze cycle. nih.gov

A notable application of this strategy led to the creation of a derivative containing the 2-methoxyacetate moiety. In a study focused on developing new cyclooxygenase (COX) inhibitors, researchers employed the de novo design software DOGS (Design of Genuine Structures) to generate novel molecules based on the template of Marinopyrrole A, a marine natural product. researchgate.netnih.gov The algorithm, which constructs molecules in a forward-synthetic fashion, successfully generated several potent inhibitors. nih.gov Among the synthesized and validated compounds was 2‐Allyl‐6‐(4,5‐bis(2‐chlorophenyl)‐1H‐imidazol‐2‐yl)phenyl 2‐methoxyacetate (B1198184) . nih.govethz.ch The software not only designed the molecule but also proposed a viable synthetic pathway, involving the esterification of a phenol (B47542) intermediate with 2-methoxyacetic acid. researchgate.netnih.govethz.ch

Interestingly, subsequent X-ray crystallography of this computer-designed molecule bound to its target (COX-1) revealed that the methoxyacetate residue was the only part of the molecule without a clear electron density, suggesting it is highly flexible and does not engage in specific binding interactions in this particular case. ethz.ch This demonstrates how computational design followed by experimental validation can yield detailed structural insights.

Table 1: Example of De Novo Design Incorporating a Methoxyacetate Moiety

Designed CompoundComputational ApproachDesign GoalKey FindingReference
2‐Allyl‐6‐(4,5‐bis(2‐chlorophenyl)‐1H‐imidazol‐2‐yl)phenyl 2‐methoxyacetateDe novo design algorithm (DOGS) using a natural product template (Marinopyrrole A).Generation of novel, potent, and selective Cyclooxygenase-1 (COX-1) inhibitors.The algorithm successfully designed and suggested a synthesis for a potent inhibitor containing the methoxyacetate group. researchgate.netnih.gov

The derivation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry and materials science, establishing a correlation between a molecule's chemical structure and its biological activity or physical properties. Computational methods are pivotal in elucidating these relationships, offering predictive models that can rationalize the activity of existing compounds and guide the design of more potent or selective analogues.

For derivatives related to this compound, computational and experimental SAR studies have highlighted the significance of the methoxyacetyl group for biological activity in various contexts.

Fungicidal Activity: In studies of phenylacetic acid derivatives, a strong structure-activity relationship was identified where the presence of a methoxy (B1213986) group at the α-position of the phenylacetic acid moiety was crucial for potent fungicidal activity. ndl.go.jp The research led to the synthesis of compounds like methyl [2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyacetate , demonstrating the importance of this structural feature. ndl.go.jp

Antifungal Activity: The strategic introduction of a methoxyacetyl group has been shown to enhance biological effects in other molecular scaffolds. In an SAR study of the natural product plumbagin, introducing an aliphatic functional group at the 5-hydroxyl position was found to be advantageous for antifungal activity. mdpi.com Specifically, the derivative containing a methoxyacetyl group showed improved performance over other analogues. mdpi.com

Enzymatic Interactions: The interplay between this compound and enzymes has also been explored using a combination of experimental screening and computational analysis. In one study, it was found that a wild-type acyltransferase (ATase) showed no activity toward This compound . acs.org However, a computationally engineered variant, F148V, was able to accept this substrate and facilitate the reaction effectively. acs.org Docking experiments were used to rationalize this change in substrate scope, illustrating how computational models can explain and predict enzyme-substrate interactions at the molecular level. acs.org

Table 2: Computationally-Informed Structure-Activity Relationship (SAR) Findings

Compound Class / Specific CompoundComputational InsightObserved ActivityKey SAR FindingReference
Phenylacetic acid derivativesSAR analysisFungicidalA methoxy group at the α-position was found to be critical for strong activity. ndl.go.jp
Plumbagin derivativesSAR analysisAntifungalIntroduction of a methoxyacetyl group resulted in superior activity compared to other aromatic and aliphatic groups. mdpi.com
This compoundMolecular dockingEnzyme substrate activityDocking studies helped explain why an engineered enzyme variant (F148V) could accept the substrate while the wild-type could not. acs.org

Role and Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

Phenyl 2-methoxyacetate is primarily classified and utilized as an intermediate in the construction of more complex organic molecules. chembuyersguide.com Its structure offers a stable yet reactive component for multi-step synthetic pathways.

Precursor for Pharmaceutical Intermediate CompoundsChemical suppliers and databases categorize this compound among organic intermediates intended for the pharmaceutical and agricultural industries.chembuyersguide.combldpharm.combldpharm.comThis classification indicates its role as a starting material or a transient species in synthetic routes that lead to the formation of compounds with potential biological activity. While it is offered for this purpose, specific, publicly documented examples of its direct conversion into named pharmaceutical intermediates are not extensively detailed in peer-reviewed literature, suggesting its use may be more prevalent in proprietary industrial processes.

Chiral Auxiliary and Resolving Agent in Asymmetric Synthesis

While not a traditional chiral auxiliary that is temporarily attached to a substrate, this compound has been identified as a highly effective acyl donor in enzymatic kinetic resolutions. This process is a cornerstone of asymmetric synthesis, allowing for the separation of enantiomers.

In a notable study, a rationally engineered C-acyltransferase from Pseudomonas protegens (specifically the F148V variant) was used to catalyze the kinetic resolution of racemic molecules. nih.govacs.org The enzyme selectively transfers the methoxyacetyl group from this compound to one enantiomer of a substrate, leaving the other enantiomer unreacted. This enzymatic process allows for the separation of the two enantiomers with high efficiency. The study highlighted that the wild-type enzyme showed no activity with this compound, but the engineered F148V variant accepted it as an excellent acyl donor, achieving complete conversion at a 10 mmol concentration within 24 hours. nih.govacs.org The high reactivity of alkoxyacetyl donors like this compound in these enzymatic systems is attributed to favorable interactions between the donor's β-oxygen atom and the amine nitrogen of the substrate, significantly accelerating the reaction rate. nih.gov

Synthetic Reagent in the Preparation of Diverse Organic Scaffolds

This compound serves as a valuable reagent for introducing the methoxyacetyl group into various molecular frameworks, particularly through C-C bond-forming reactions.

A key application is its use as an acyl donor in biocatalytic Friedel-Crafts acylations. nih.govacs.org Research has demonstrated that an engineered acyltransferase (the F148V variant) can effectively use this compound to acylate phenolic compounds like resorcinol (B1680541). This reaction forms a new carbon-carbon bond, producing a functionalized acetophenone (B1666503) derivative, which is a common scaffold in medicinal chemistry. nih.govacs.org The study found that this compound was a significantly better acyl donor for this transformation than corresponding aliphatic esters like phenyl butyrate, underscoring its utility in creating these important organic structures. nih.gov

The table below summarizes the conversion efficiency of this compound compared to other phenyl esters in the biocatalytic Friedel-Crafts acylation of resorcinol using the engineered F148V acyltransferase. nih.govacs.org

Acyl Donor (Phenyl Ester)Conversion (%)Product Scaffold
This compound >99%2,4-Dihydroxy-ω-methoxyacetophenone
Phenyl butyrate35%1-(2,4-Dihydroxyphenyl)butan-1-one
Phenyl pent-4-enoate35%1-(2,4-Dihydroxyphenyl)pent-4-en-1-one
Phenyl 2-phenoxyacetate41%1-(2,4-Dihydroxyphenyl)-2-phenoxyethan-1-one

Data sourced from studies on engineered C-acyltransferases. nih.govacs.org

Exploration in Polymer and Material Science Applications

The application of this compound in polymer and material science is an area of potential exploration rather than established practice. There is no direct literature detailing its use as a monomer or polymer additive. However, related chemistries suggest potential avenues for research.

For example, natural products like isoflavonoids have been functionalized with molecules such as glycolic and lactic acid—structurally related to methoxyacetic acid—to create monomers. bezwadabiomedical.com These functionalized phenolic monomers can then be polymerized to form absorbable polymers that incorporate the therapeutic agent into the polymer backbone, allowing for controlled-release applications. bezwadabiomedical.com Given that this compound is a functionalized phenol (B47542), a similar principle could theoretically be applied to develop novel polymers or materials. This remains a speculative but chemically plausible area for future investigation.

Environmental and Biotechnological Research Perspectives

Biotransformation and Biodegradation Studies

The breakdown of ether compounds like phenyl 2-methoxyacetate in the environment is crucial, as the ether linkage is chemically stable and requires specific biological mechanisms for its cleavage.

Under anoxic conditions, certain microorganisms have evolved specialized pathways to cleave the stable ether bonds of methoxylated compounds. Studies have identified anaerobic bacteria capable of utilizing methoxyacetate (B1198184) as a substrate.

Three new strains of mesophilic homoacetogenic bacteria were isolated from sewage sludge and marine sediment that could use methoxyacetate as the sole organic substrate under anoxic conditions. d-nb.info These bacteria, identified as strains of Acetobacterium, ferment the methyl group of methoxyacetate, producing glycolic acid and acetate (B1210297). d-nb.info The process is a form of demethylation, where the ether linkage is broken. d-nb.info For instance, Acetobacterium carbinolicum has been noted for its ability to demethylate methoxyacetate to glycolate. d-nb.info

The general stoichiometry for the anaerobic fermentation of methoxyacetate by these bacteria is proposed as: 4 CH₃OCH₂COO⁻ + 2 HCO₃⁻ → 4 ⁻OCH₂COO⁻ + 3 CH₃COO⁻ + H⁺ d-nb.info

This biotransformation is significant because ether linkages are generally resistant to simple hydrolysis. d-nb.info The anaerobic cleavage of such bonds is a critical step in the degradation of various natural and synthetic compounds in oxygen-depleted environments. While aerobic ether cleavage often involves oxygenases, anaerobic pathways must employ different chemical strategies. d-nb.infocore.ac.uk In many anaerobic bacteria, this involves a corrinoid-dependent methyl transfer system. nih.gov

While the specific enzymes for this compound are not fully detailed in the provided context, the metabolism of the methoxyacetate moiety itself is relevant. Methoxyacetate (MAA) is a known metabolite of compounds like 2-methoxyethanol (B45455) and di-(2-methoxyethyl) phthalate. researchgate.netjst.go.jp In mammals, 2-methoxyethanol is metabolized to methoxyacetic acid, which is considered the proximate toxicant responsible for observed adverse effects. researchgate.netjst.go.jp

The anaerobic degradation of phenoxyethanol (B1677644), a related alkylaryl ether, by an Acetobacterium strain provides a model for the enzymatic steps. core.ac.uk This degradation proceeds via the cleavage of the ether linkage to form phenol (B47542) and acetaldehyde. core.ac.uk It is proposed that the terminal hydroxyl group of phenoxyethanol is shifted to the adjacent carbon atom in a reaction analogous to a coenzyme B12-dependent diol dehydratase, forming an unstable hemiacetal that then breaks down. core.ac.uk The inability of this strain to degrade phenoxyacetic acid suggests that a free terminal hydroxyl group is essential for this specific enzymatic cleavage mechanism, a feature absent in this compound. core.ac.uk

Anaerobic Ether Cleavage of Methoxyacetate Linkages by Microorganisms

Advancements in Green Chemistry and Sustainable Synthetic Processes

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce waste, avoid hazardous substances, and improve energy efficiency. For esters like this compound, this includes the use of biocatalysts and environmentally benign reaction conditions.

Enzymes, particularly lipases, are widely used in green synthesis. For example, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the selective acylation of various amines using ethyl methoxyacetate as the acyl donor. uniovi.es This highlights the utility of methoxyacetates as acyl donors in biocatalytic processes, which are valued for their high selectivity and mild reaction conditions. uniovi.esnih.gov The enhanced reaction rates observed with methoxyacetate donors compared to other esters are attributed to favorable interactions between the methoxy (B1213986) group and the substrate. nih.gov

Another green approach involves the use of recyclable catalysts and solvent-free conditions. A novel and efficient protocol for synthesizing 2-phenylnaphthalenes from styrene (B11656) oxides utilizes a recyclable Brønsted acidic ionic liquid, [HNMP]⁺HSO₄⁻, which acts as both catalyst and solvent. rsc.org While not a direct synthesis of this compound, this demonstrates the trend towards using recyclable catalytic systems to improve the environmental footprint of organic syntheses. rsc.org

Furthermore, a patent for the preparation of 2-amino-5-thiophenyl-(2-methoxy) acetanilide (B955) describes a method that optimizes the use of reactants, allowing for the recycling of excess materials like halogenated benzene (B151609) and methyl 2-methoxyacetate. google.com This process also replaces toxic reagents like hydrazine (B178648) hydrate (B1144303) with a catalytic hydrogenation step and generates less solid waste, aligning with the principles of green chemistry. google.com

Q & A

Q. What are the optimal synthetic routes for phenyl 2-methoxyacetate in laboratory settings?

this compound can be synthesized via esterification of 2-methoxybenzoic acid with methanol or ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Intermediate purification via distillation or recrystallization ensures high yields. A two-step approach involving etherification of phenoxyethanol derivatives is also common, with reaction times and temperatures (e.g., 60–80°C for 12–24 hours) critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester and ether linkages, with methoxy protons resonating at ~3.3–3.5 ppm and aromatic protons at 6.8–7.5 ppm. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretches at ~1740 cm⁻¹. X-ray crystallography, as demonstrated for structurally similar esters, resolves molecular packing and weak intermolecular interactions (e.g., C–H⋯O) .

Q. What safety protocols are recommended for handling this compound?

Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure. Work in a fume hood with secondary containment for spills. Contaminated waste should be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies in yields often arise from variations in catalyst loading, solvent purity, or reaction time. A Design of Experiments (DoE) approach, such as Central Composite Design (CCD), can systematically optimize parameters. For example, lipase-catalyzed kinetic resolutions (e.g., using ethyl 2-methoxyacetate) require precise control of temperature (25–40°C) and pH (6.5–8.0) to enhance enantioselectivity and reproducibility .

Q. Which density-functional theory (DFT) methods are best suited for studying this compound’s electronic properties?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended due to their accuracy in modeling exchange-correlation energies for esters. Basis sets such as 6-311++G(d,p) capture polarization and diffuse effects, critical for predicting reaction pathways (e.g., hydrolysis or nucleophilic substitution). Validation against experimental IR or NMR data ensures reliability .

Q. What strategies improve the stability of this compound in enzymatic studies?

Co-solvent systems (e.g., ionic liquids or deep eutectic solvents) can reduce ester hydrolysis rates. For lipase-mediated reactions, immobilizing enzymes on silica or polymer supports enhances reusability and stabilizes the transition state. Monitoring reaction progress via HPLC or GC-MS ensures real-time detection of degradation products .

Q. How do structural modifications (e.g., substituent position) affect this compound’s reactivity?

Introducing electron-withdrawing groups (e.g., –NO₂) at the para-position increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Conversely, bulky ortho-substituents sterically hinder enzyme binding in catalytic applications. Computational docking studies (e.g., AutoDock Vina) paired with Hammett σ constants quantify these effects .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate synthetic conditions with purity.
  • Crystallography : Refine crystal structures using SHELXL-97, reporting R-factors <0.08 for high confidence .
  • Safety Compliance : Adhere to OSHA and EU EN149 standards for PPE and waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-methoxyacetate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-methoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.